NG-HydroXy-L-arginine Monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NG-HydroXy-L-arginine Monoacetate is a compound that plays a crucial role in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. It is a key intermediate in the conversion of L-arginine to nitric oxide and citrulline by nitric oxide synthase (NOS). This compound is also known for its ability to inhibit arginase, an enzyme that competes with NOS for L-arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
NG-HydroXy-L-arginine Monoacetate is synthesized through the NADPH-dependent hydroxylation of L-arginine. This reaction is catalyzed by nitric oxide synthase (NOS), resulting in the formation of NG-HydroXy-L-arginine, which can then be converted to its monoacetate form .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where genetically engineered microorganisms are employed to produce the compound in large quantities. These microorganisms are designed to express high levels of NOS, facilitating the efficient conversion of L-arginine to this compound .
Chemical Reactions Analysis
Types of Reactions
NG-HydroXy-L-arginine Monoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to nitric oxide and citrulline by the cytochrome P450 system
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are commonly used to oxidize this compound to nitric oxide and citrulline
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like hydroxylamine can facilitate substitution reactions
Major Products
The major products formed from the oxidation of this compound are nitric oxide and citrulline .
Scientific Research Applications
NG-HydroXy-L-arginine Monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of nitric oxide, which is essential for various chemical reactions and processes
Biology: In biological research, it is used to study the role of nitric oxide in cellular signaling and regulation
Medicine: This compound is investigated for its potential therapeutic applications, particularly in cardiovascular diseases, where nitric oxide plays a protective role
Industry: It is used in the production of nitric oxide-releasing materials and compounds, which have applications in various industrial processes
Mechanism of Action
NG-HydroXy-L-arginine Monoacetate exerts its effects primarily through its role as an intermediate in the biosynthesis of nitric oxide. The compound is formed by the NADPH-dependent hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS). Once formed, this compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . Nitric oxide then acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Similar Compounds
NG-Methyl-L-arginine Monoacetate: Another intermediate in the biosynthesis of nitric oxide, but with a methyl group instead of a hydroxyl group
Nω-Hydroxy-nor-L-arginine Diacetate: A similar compound with a different acetylation pattern
Nω-Nitro-L-arginine Methyl Ester Hydrochloride: A nitric oxide synthase inhibitor with a nitro group
Uniqueness
NG-HydroXy-L-arginine Monoacetate is unique due to its specific role in the biosynthesis of nitric oxide and its ability to inhibit arginase. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H18N4O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[(1S)-4-[[amino-(hydroxyamino)methylidene]amino]-1-carboxybutyl]azanium;acetate |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N |
Isomeric SMILES |
CC(=O)[O-].C(C[C@@H](C(=O)O)[NH3+])CN=C(N)NO |
Canonical SMILES |
CC(=O)[O-].C(CC(C(=O)O)[NH3+])CN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.